Product packaging for 1,3-Benzodithiol-1-ium iodide(Cat. No.:CAS No. 62432-95-5)

1,3-Benzodithiol-1-ium iodide

Cat. No.: B14519886
CAS No.: 62432-95-5
M. Wt: 280.2 g/mol
InChI Key: HJJALJLXPNYELG-UHFFFAOYSA-M
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Description

1,3-Benzodithiol-1-ium iodide is a chemical reagent with the CAS Number 1863-66-7 and molecular formula C3H3IS2 . It has a molecular weight of 230.09 . This compound is provided with a typical purity of 98% and requires storage at 2-8°C . In synthetic organic chemistry, 1,3-Benzodithiol-1-ium derivatives have been demonstrated to be valuable as versatile intermediates and protecting groups . For instance, the 1,3-benzodithiol-2-ylium cation can be introduced onto erythromycin A 9-oxime to serve as a protecting group during the complex multi-step synthesis of the antibiotic clarithromycin . The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IS2 B14519886 1,3-Benzodithiol-1-ium iodide CAS No. 62432-95-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62432-95-5

Molecular Formula

C7H5IS2

Molecular Weight

280.2 g/mol

IUPAC Name

1,3-benzodithiol-3-ium;iodide

InChI

InChI=1S/C7H5S2.HI/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H;1H/q+1;/p-1

InChI Key

HJJALJLXPNYELG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)SC=[S+]2.[I-]

Origin of Product

United States

Historical Trajectory and Foundational Studies in Dithiolium Systems

The study of 1,3-dithiolium systems is a significant chapter in the history of heterocyclic chemistry. Initial investigations into these compounds were driven by an interest in novel aromatic systems. The 1,3-dithiolium cation, a five-membered heterocycle, was found to be a stable species due to the aromaticity gained from the delocalization of six π-electrons within the ring. nih.govacs.org This inherent stability allowed for its isolation and the study of its fundamental chemical properties.

Early foundational studies, dating back to the 1960s, established the pronounced electrophilic character of the C-2 carbon atom in the 1,3-dithiolium ring. acs.orgresearchgate.net This electrophilicity dictates much of its reactivity, making it a target for a wide array of nucleophiles. researchgate.netresearchgate.net Researchers at the time synthesized various 1,3-dithiolium salts, including perchlorates and tetrafluoroborates, and explored their reactions with amines, alcohols, and active methylene (B1212753) compounds. researchgate.netresearchgate.net

A major impetus for the expansion of dithiolium chemistry came with the discovery of tetrathiafulvalene (B1198394) (TTF). oup.comwikipedia.org The subsequent finding that a charge-transfer complex of TTF with tetracyanoquinodimethane (TCNQ) exhibited properties of an organic metal sparked immense interest in the scientific community. researchgate.net This development was pivotal, as 1,3-dithiolium salts were identified as crucial precursors for the synthesis of TTF and its derivatives, solidifying their importance in the burgeoning field of molecular electronics and materials science. wikipedia.orgresearchgate.net

Table 1: Key Developments in Dithiolium Chemistry

Year (approx.) Development Significance
1964 First report on the 1,3-dithiolium cation. acs.org Established the existence and pseudo-aromatic nature of this heterocyclic system. acs.org
1970s Synthesis of 1,3-dithiolium salts as precursors to Tetrathiafulvalene (TTF). wikipedia.org Paved the way for the development of organic conductors. wikipedia.orgresearchgate.net
1972 Discovery of high electrical conductivity in the TTF-TCNQ charge-transfer complex. oup.com Spurred extensive research into TTF derivatives and their dithiolium precursors. researchgate.net
1970s-1980s Use of 1,3-benzodithiolylium salts as formyl cation equivalents. researchgate.netresearchgate.net Provided a new synthetic method for the formylation of organic compounds. researchgate.net

Contemporary Significance of 1,3 Benzodithiol 1 Ium Iodide in Chemical Research

Direct Synthetic Routes

Direct synthetic routes to 1,3-benzodithiol-1-ium salts typically involve the creation of the cationic species from a pre-formed 1,3-benzodithiole (B1625575) ring system. These methods are valued for their straightforward nature.

Preparative Strategies from 1,3-Benzodithioles

A notable direct route to 1,3-benzodithiolylium salts involves the hydride abstraction from 1,3-benzodithiole. The use of a strong hydride abstracting agent is crucial for the efficacy of this transformation. One such established method is the reaction of 1,3-benzodithiole with trityl tetrafluoroborate. oup.comresearchgate.netresearchgate.net This reaction proceeds to yield the corresponding 1,3-benzodithiolylium tetrafluoroborate. oup.comresearchgate.netresearchgate.net

Furthermore, 1,3-benzodithiolylium tetrafluoroborate can itself act as a hydride abstractor from a 2-substituted 1,3-benzodithiole to generate a 2-substituted 1,3-benzodithiolylium salt. oup.com For instance, the reaction of 2-(3-methyl-2-indolyl)-1,3-benzodithiole with 1,3-benzodithiolylium tetrafluoroborate results in the formation of 2-(3-methyl-2-indolyl)-1,3-benzodithiolylium tetrafluoroborate in a 63% yield. oup.com

Optimized Reaction Conditions for Salt Formation

The formation of specific salts, such as this compound, can be achieved under optimized conditions. While the tetrafluoroborate and perchlorate salts are more commonly described, the iodide salt has also been successfully prepared. oup.com The general strategy often involves the use of a precursor that can be readily converted to the desired salt by treatment with an appropriate acid in a suitable solvent system. For instance, the treatment of 2-alkoxy- or 2-alkylthio-1,3-benzodithioles with acids in acetic anhydride (B1165640) has been shown to produce various 1,3-benzodithiolylium salts in excellent yields. oup.comresearchgate.net

Precursor-Based Synthesis

Precursor-based syntheses offer a versatile approach to a wider array of 1,3-benzodithiol-1-ium salts and their analogues. These methods often start from more readily available or easily synthesized precursors.

Generation from 2-Alkoxy- and 2-Alkylthio-1,3-benzodithioles

A highly efficient and widely utilized method for the synthesis of 1,3-benzodithiolylium salts is the acid-catalyzed reaction of 2-alkoxy- or 2-alkylthio-1,3-benzodithioles. oup.comresearchgate.net These precursors are readily synthesized, for example, by treating 1,3-benzodithiole with thiols in acetic acid to obtain 2-alkylthio-1,3-benzodithioles in good yields. oup.com

The treatment of these precursors with various acids, such as tetrafluoroboric acid or perchloric acid, in a solvent like acetic anhydride, leads to the formation of the corresponding 1,3-benzodithiolylium salts in excellent yields. oup.comresearchgate.net This method's versatility allows for the preparation of a range of salts by simply varying the acid used. For example, 1,3-benzodithiolylium tetrafluoroborate can be synthesized in high yield by reacting 2-alkoxy-1,3-benzodithioles with hydrofluoroboric acid. researchgate.net

PrecursorReagentProductYieldReference
2-Alkoxy-1,3-benzodithiolesAcids in Acetic Anhydride1,3-Benzodithiolylium saltsExcellent oup.comresearchgate.net
2-Alkylthio-1,3-benzodithiolesAcids in Acetic Anhydride1,3-Benzodithiolylium saltsExcellent oup.comresearchgate.net
2-Isopentyloxy-1,3-benzodithioleIndole in Acetic Acid3-(1,3-Benzodithiol-2-yl)indole93% oup.com

Pathways Involving Carbene Intermediates

An alternative synthetic strategy involves the in-situ generation of a dithiocarbene intermediate. sfu.ca This can be achieved through the [2+3] cycloaddition of carbon disulfide with a benzyne, which is itself generated in-situ. The resulting dithiocarbene can then be trapped by an alcohol. The subsequent treatment of this dithio-orthoester intermediate with a strong Brønsted acid, such as tetrafluoroboric acid (HBF4) or perchloric acid (HClO4), or a strong Lewis acid like boron trifluoride (BF3), yields the desired 1,3-benzodithiolylium salt. sfu.ca The use of BF3 is particularly advantageous as it reacts with the water formed during the reaction to generate HBF4 in-situ, simplifying the workup procedure. sfu.ca

Synthesis of Related 1,3-Benzodithiolylium Salts

The synthetic methodologies described above are not limited to the preparation of this compound but are applicable to a broad range of related salts. By selecting the appropriate acid, various counterions can be introduced. For instance, the use of perchloric acid leads to the formation of 1,3-benzodithiolylium perchlorate, which has been used in reactions with Grignard reagents. rsc.org

The synthesis of substituted 1,3-benzodithiolylium salts is also well-documented. For example, 2-phenyl-1,3-benzodithiolylium perchlorate can be synthesized and subsequently reacted with Grignard reagents to form 2,2-disubstituted 1,3-benzodithioles. rsc.org Another example is the synthesis of 2-(3-indolyl)-1,3-dithiolylium iodide, which was prepared by heating indole with 2-methylthio-1,3-dithiolylium iodide in acetonitrile, affording the product in a 58% yield. oup.com

Starting Material(s)Reagent(s)ProductYieldReference
1,3-Benzodithiolylium perchlorateGrignard reagents2-Substituted 1,3-benzodithioles- rsc.org
2-Phenyl-1,3-benzodithiolylium perchlorateGrignard reagents2,2-Disubstituted 1,3-benzodithioles- rsc.org
Indole, 2-Methylthio-1,3-dithiolylium iodideAcetonitrile, 50 °C2-(3-Indolyl)-1,3-dithiolylium iodide58% oup.com
3-(1,3-Benzodithiol-2-yl)indoleTrityl tetrafluoroborate2-(3-Indolyl)-1,3-benzodithiolylium tetrafluoroborate77% oup.com

Reactivity and Mechanistic Insights of 1,3 Benzodithiol 1 Ium Iodide

Nucleophilic Reactions at the C-2 Position

The core reactivity of 1,3-benzodithiol-1-ium iodide is centered around the electrophilic C-2 carbon of the dithiolium ring. Nucleophiles readily attack this position, leading to the formation of a variety of 2-substituted 1,3-benzodithiole (B1625575) derivatives. The general mechanism involves the addition of the nucleophile to the C-2 carbon, which neutralizes the positive charge on the ring and results in a stable product.

Interactions with Oxygen-Centred Nucleophiles (e.g., Alcohols, Water)

1,3-Benzodithiolylium salts react with oxygen-centered nucleophiles such as alcohols and water to yield 2-alkoxy- and 2-hydroxy-1,3-benzodithioles, respectively. For instance, the reaction of 1,3-benzodithiolylium perchlorate (B79767) with various alcohols in the presence of a base like pyridine (B92270) or sodium bicarbonate proceeds smoothly to afford the corresponding 2-alkoxy-1,3-benzodithioles in high yields. Similarly, hydrolysis with water leads to the formation of 2-hydroxy-1,3-benzodithiole.

NucleophileReagentProductYield (%)
MethanolCH₃OH / Pyridine2-Methoxy-1,3-benzodithiole95
EthanolC₂H₅OH / Pyridine2-Ethoxy-1,3-benzodithiole96
Isopropanol(CH₃)₂CHOH / Pyridine2-Isopropoxy-1,3-benzodithiole92
WaterH₂O / NaHCO₃2-Hydroxy-1,3-benzodithiole85

Interactions with Sulfur-Centred Nucleophiles (e.g., Thiols, Hydrogen Sulfide)

Sulfur-centered nucleophiles, which are generally more nucleophilic than their oxygen counterparts, also readily attack the C-2 position of the 1,3-benzodithiolylium cation. The reaction with thiols (mercaptans) in the presence of a base affords 2-alkylthio-1,3-benzodithioles. The reaction with hydrogen sulfide, in the form of sodium hydrogen sulfide, provides a route to 1,3-benzodithiole-2-thione.

NucleophileReagentProductYield (%)
EthanethiolC₂H₅SH / Pyridine2-(Ethylthio)-1,3-benzodithiole90
ThiophenolC₆H₅SH / Pyridine2-(Phenylthio)-1,3-benzodithiole93
Hydrogen SulfideNaSH1,3-Benzodithiole-2-thione88

Interactions with Nitrogen-Centred Nucleophiles (e.g., Primary, Secondary, Tertiary Amines, Ammonia)

The reactions of 1,3-benzodithiolylium salts with nitrogen-centered nucleophiles are diverse and depend on the nature of the amine. Primary and secondary amines react to form 2-amino-1,3-benzodithiole derivatives. Tertiary amines can act as bases to promote other reactions or, in some cases, can lead to the formation of N-ylides. Ammonia reacts to give the unsubstituted 2-amino-1,3-benzodithiole.

NucleophileReagentProductYield (%)
AnilineC₆H₅NH₂ / Pyridine2-(Phenylamino)-1,3-benzodithiole85
PiperidineC₅H₁₀NH / Pyridine2-(Piperidin-1-yl)-1,3-benzodithiole91
AmmoniaNH₃2-Amino-1,3-benzodithiole-

Reactions with N,N-Dimethylformamide

The reaction of 1,3-benzodithiolylium perchlorate with N,N-dimethylformamide (DMF) in the presence of a strong base like sodium hydride results in the formation of 2-(dimethylaminomethylene)-1,3-benzodithiole. In this reaction, DMF acts as both a reactant and a solvent, with the deprotonated form of DMF acting as the nucleophile.

Reactivity with Active Methylene (B1212753) Compounds

Carbanions generated from active methylene compounds are potent nucleophiles that readily attack the C-2 position of the 1,3-benzodithiolylium cation. This reaction provides a convenient method for the C-C bond formation at the 2-position of the 1,3-benzodithiole ring system. For example, the reaction with diethyl malonate in the presence of a base yields a product that can be further manipulated.

Active Methylene CompoundBaseProduct
Diethyl malonateSodium ethoxideDiethyl 2-(1,3-benzodithiol-2-ylidene)malonate
AcetylacetoneSodium ethoxide3-(1,3-Benzodithiol-2-ylidene)pentane-2,4-dione
MalononitrilePyridine2-(1,3-Benzodithiol-2-ylidene)malononitrile

Reduction by Hydride Donors (e.g., Sodium Borohydride)

The 1,3-benzodithiolylium cation can be reduced by hydride donors such as sodium borohydride (B1222165). The hydride ion acts as a nucleophile, attacking the electrophilic C-2 position to yield the neutral 1,3-benzodithiole. This reaction represents a fundamental transformation, converting the dithiolium salt back to its parent dithiole.

Hydride DonorProduct
Sodium Borohydride (NaBH₄)1,3-Benzodithiole

Electrophilic Aromatic Substitution Pathways

The electron-deficient C2 carbon of the 1,3-benzodithiol-1-ium cation makes it a strong electrophile, capable of reacting with a variety of nucleophiles, including electron-rich aromatic systems. These reactions proceed via an electrophilic aromatic substitution (EAS) mechanism, leading to the formation of 2-aryl-1,3-benzodithiole derivatives.

Reactivity with Electron-Rich Aromatic Substrates (e.g., N,N-dimethylaniline, 1,3,5-trimethoxybenzene)

The reaction of 1,3-benzodithiol-1-ium salts with aromatic compounds bearing electron-donating groups is a key method for the formation of new carbon-carbon bonds. While specific data for this compound is not extensively detailed in readily available literature, the reactivity of the analogous 1,3-benzodithiolylium tetrafluoroborate (B81430) provides significant insight. Electron-rich aromatic compounds, such as indole (B1671886), have been shown to undergo electrophilic substitution to yield products like 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate.

The high reactivity of substrates like N,N-dimethylaniline and 1,3,5-trimethoxybenzene (B48636) is attributed to the strong electron-donating nature of the dimethylamino and methoxy (B1213986) groups, respectively. These substituents increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to attack by the electrophilic 1,3-benzodithiol-1-ium cation.

The expected products from these reactions would be 2-(4-(dimethylamino)phenyl)-1,3-benzodithiole and 2-(2,4,6-trimethoxyphenyl)-1,3-benzodithiole. The general reaction scheme is presented below:

General Reaction with N,N-dimethylaniline:

General Reaction with 1,3,5-trimethoxybenzene:

While specific yields for these reactions with the iodide salt are not available, the general synthetic utility of this transformation is well-established for the tetrafluoroborate salt.

Interactive Table: Predicted Reactivity with Electron-Rich Arenes
Aromatic SubstrateActivating Group(s)Predicted Product
N,N-dimethylaniline-N(CH₃)₂2-(4-(Dimethylamino)phenyl)-1,3-benzodithiole
1,3,5-trimethoxybenzene-OCH₃ (x3)2-(2,4,6-Trimethoxyphenyl)-1,3-benzodithiole

Mechanistic Considerations of Electrophilic Substitution

The electrophilic aromatic substitution reaction involving the 1,3-benzodithiol-1-ium cation follows a well-established two-step mechanism.

Step 1: Formation of the Arenium Ion (Sigma Complex)

The reaction is initiated by the attack of the π-electron system of the electron-rich aromatic ring on the electrophilic C2 carbon of the 1,3-benzodithiol-1-ium cation. This step is typically the rate-determining step as it involves the disruption of the aromaticity of the substrate. The resulting intermediate is a resonance-stabilized carbocation known as an arenium ion or a sigma complex. The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attack.

Step 2: Deprotonation to Restore Aromaticity

In the second, rapid step, a weak base, which can be the iodide counter-ion or a solvent molecule, abstracts a proton from the sp³-hybridized carbon of the arenium ion (the carbon to which the 1,3-benzodithiolyl group is attached). This deprotonation restores the aromaticity of the ring, leading to the formation of the final 2-aryl-1,3-benzodithiole product.

Computational studies on related intramolecular cycloadditions of the 1,3-dithiolium cation support the high electrophilicity of the C2 carbon and the favorability of forming new carbon-carbon bonds with electron-rich systems. nih.gov

Redox Chemistry

The this compound can participate in both oxidative and reductive chemical transformations, highlighting the versatile nature of its sulfur-containing heterocyclic core.

Oxidative Transformations to Sulfur-Containing Products

While the 1,3-benzodithiol-1-ium cation is a product of oxidation of 1,3-benzodithiole, its own oxidative transformations are less common but mechanistically plausible. Electrochemical studies on related heterocyclic compounds suggest that further oxidation could be possible under specific conditions. scispace.com Anodic oxidation could potentially lead to the formation of radical cations, which might then undergo further reactions such as dimerization or reaction with the solvent. nih.gov

For instance, the oxidative decomposition of 2-substituted-1,3-benzodithiole derivatives to form benzo[d]-1,3-dithiole-2-one is a known process, suggesting that under strongly oxidizing conditions, the dithiole ring system can be cleaved. frontiersin.org

Reductive Pathways

The 1,3-benzodithiol-1-ium cation is susceptible to reduction by hydride donors. A notable example is its reaction with sodium borohydride (NaBH₄), which results in the formation of the parent 1,3-benzodithiole. This reaction proceeds via the nucleophilic attack of a hydride ion at the electrophilic C2 position of the dithiolium ring.

The general mechanism for the reduction of carbonyl compounds by metal hydrides involves the transfer of a hydride ion to the electrophilic carbon center. saskoer.cachem-station.comlumenlearning.comlibretexts.orgorganicchemistrytutor.com A similar mechanism is operative in the reduction of the 1,3-benzodithiol-1-ium cation, where the C2 carbon acts as the electrophile.

Interactive Table: Reduction of this compound
Reducing AgentProductReaction Type
Sodium Borohydride (NaBH₄)1,3-BenzodithioleHydride Reduction

Competing and Parallel Reaction Mechanisms

In addition to the expected nucleophilic substitution at the C2 position, the reaction of 1,3-benzodithiol-1-ium salts can proceed through alternative pathways, particularly with certain types of nucleophiles.

A significant competing reaction occurs with specific bases, such as certain tertiary amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU) and N,N-dimethylformamide (DMF). Instead of the anticipated simple substitution product, these reactions lead to the formation of dibenzotetrathiafulvalene (B188372) (DBTTF). This outcome suggests a different reaction pathway is operative with these nitrogenous bases.

The formation of DBTTF likely involves a single-electron transfer (SET) from the base to the 1,3-benzodithiol-1-ium cation, generating a 1,3-benzodithiol-2-yl radical. Dimerization of this radical intermediate would then lead to the formation of the C-C bond that links the two dithiole units in DBTTF. This pathway competes with the direct nucleophilic attack at the C2 position. The balance between these polar (nucleophilic substitution) and radical (SET) pathways can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. nih.gov The synthesis of DBTTF often involves precursors derived from 1,3-benzodithiole, lending credence to this proposed competing mechanism. frontiersin.orgresearchgate.net

Advanced Spectroscopic Characterization of Reaction Intermediates

Application of Ion Spectroscopy for Transient Species Detection

Ion spectroscopy, particularly mass spectrometry-based techniques, is a powerful tool for the detection and characterization of transient intermediates in chemical reactions. These methods allow for the direct observation of short-lived species, providing invaluable mechanistic insights.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the study of ionic species in solution. By coupling a microreactor to an ESI source, it is possible to monitor reactions in real-time and detect transient cationic intermediates. For instance, ESI-MS has been successfully employed to detect and unambiguously characterize transient radical cations in Diels-Alder reactions initiated by electron transfer. This approach could theoretically be applied to reactions involving 1,3-Benzodithiol-1-ium iodide to identify and study the fragmentation patterns of any transient cationic species that may form.

Another relevant technique is Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, which has been used to study the in-source decay of peptides, leading to the formation of specific fragment ions. While mechanistically different, the principles of generating and detecting specific ionic fragments are applicable to the study of organic salts like this compound.

Table 1: Representative Mass Spectrometry Data for Analogous Dithiolium Cations

Cation StructureIonization MethodKey Fragment Ions (m/z)Research Focus
Substituted 1,3-DithioliumESI-MSVaries with substituentsReaction mechanism studies
Phenyl-substituted 1,2-DithioliumESI-MS/MSFragments corresponding to loss of substituents and ring cleavageStructural characterization
Imidazolium-based cationsESI-MS/MSFragmentation of alkyl chains and imidazolium (B1220033) ringDegradation pathways

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ (in the reaction mixture) spectroscopic monitoring allows for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation without the need for sampling. This provides a detailed kinetic and mechanistic understanding of the reaction as it occurs.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for in-situ monitoring. By immersing an attenuated total reflection (ATR) probe directly into the reaction vessel, real-time spectra can be acquired. This has been effectively used to monitor the formation of diazonium salts and their subsequent reactions. nih.govmdpi.com This methodology could be adapted to reactions involving this compound to track changes in vibrational modes associated with the dithiolium ring and any functional groups involved in the reaction.

Raman spectroscopy is another powerful tool for in-situ analysis, offering complementary information to FTIR, particularly for symmetric vibrations and in aqueous media. It has been used to study the kinetics of disproportionation of iodine species in solution, demonstrating its utility in tracking reactions involving halides.

Nuclear Magnetic Resonance (NMR) spectroscopy, while typically not a real-time technique in the same way as FTIR or Raman, can be used for in-situ monitoring of slower reactions. ¹H and ¹³C NMR provide detailed structural information about the species present in the reaction mixture over time.

Table 2: Representative Spectroscopic Data for 1,3-Benzodithiolylium Cation

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹) / λmax (nm)Assignment
¹H NMRCD₃CNδ 9.8 (s, 1H), δ 8.4-8.2 (m, 4H)C2-H, Aromatic protons
¹³C NMRCD₃CNδ 195, δ 140-130C2, Aromatic carbons
UV-VisAcetonitrileλmax ≈ 260 nm, 320 nmπ-π* transitions

Note: The data in this table is representative for the 1,3-benzodithiolylium cation and is based on typical values for such structures, as a comprehensive dataset for the iodide salt is not available in the cited literature.

Applications in Organic Synthesis and Transformations

Utilization as a Formyl Cation Equivalent

The 1,3-benzodithiolylium cation functions as a "formyl cation equivalent," a type of synthon that allows for the introduction of a formyl group (–CHO) after a deprotection step. This reactivity is particularly useful in the formylation of organometallic reagents. For instance, 1,3-benzodithiolylium tetrafluoroborate (B81430) has been used for the direct formylation of organoboron aromatic compounds. sigmaaldrich.com In these reactions, the organoboron compound acts as a nucleophile, attacking the electrophilic C2 position of the dithiolylium cation. The resulting 2-aryl-1,3-benzodithiole can then be hydrolyzed to unveil the corresponding aldehyde. This method provides a mild and efficient alternative to traditional formylation techniques. organic-chemistry.org

The general scheme for this process can be summarized as:

Reaction: An organometallic reagent (e.g., Ar-B(OR)₂) attacks the 1,3-benzodithiolylium salt.

Intermediate: A 2-substituted-1,3-benzodithiole is formed.

Deprotection: The dithioacetal is cleaved to yield the final aldehyde product.

This approach leverages the stability of the 1,3-benzodithiolylium cation and the ease of unmasking the resulting dithioacetal to an aldehyde.

Reactions with Carbonyl Compounds

1,3-Benzodithiolylium salts react readily with various carbonyl compounds, particularly those that can form enolates or possess active methylene (B1212753) groups. These reactions provide routes to α-functionalized ketones and aldehydes. capes.gov.br

A significant application of 1,3-benzodithiolylium salts is the synthesis of α-(1,3-benzodithiol-2-ylidene)ketones, also known as α-oxo ketene dithioacetals. oup.com This transformation is achieved by reacting an enolizable ketone with a 1,3-benzodithiolylium salt, such as the tetrafluoroborate salt. sigmaaldrich.comsigmaaldrich.com The reaction proceeds through an initial attack of the ketone's enol or enolate on the C2 position of the dithiolylium cation. This is followed by a hydride abstraction from the initial adduct by a second equivalent of the dithiolylium salt, leading to a new dithiolylium salt intermediate. oup.com Subsequent deprotonation during workup yields the final α-(1,3-benzodithiol-2-ylidene)ketone. oup.com

This reaction is generally applicable to a variety of enolizable ketones, affording the desired products in good yields. oup.com A notable byproduct of this reaction is 1,3-benzodithiole (B1625575), which can be isolated and recycled back to the starting dithiolylium salt. oup.com

Examples of α-(1,3-Benzodithiol-2-ylidene)ketones Synthesis oup.com
Starting KetoneProductYield (%)
Cyclopentanone2-(1,3-Benzodithiol-2-ylidene)cyclopentanone85
Cyclohexanone2-(1,3-Benzodithiol-2-ylidene)cyclohexanone91
Acetophenone2-(1,3-Benzodithiol-2-ylidene)acetophenone72
3-Pentanone3-(1,3-Benzodithiol-2-ylidene)-2-pentanone24

1,3-Benzodithiolylium tetrafluoroborate is recognized as an effective α-alkylating agent, particularly in the context of the enantioselective α-alkylation of aldehydes. sigmaaldrich.comnbinno.com This process typically involves an organocatalytic cycle where the aldehyde is converted into a nucleophilic enamine intermediate. This enamine then attacks the electrophilic 1,3-benzodithiolylium cation. Subsequent hydrolysis releases the α-functionalized aldehyde and regenerates the catalyst. The use of chiral catalysts, such as secondary amines derived from proline, allows for the introduction of the benzodithiolyl moiety with high stereocontrol, leading to the formation of chiral α-(1,3-benzodithiol-2-yl) aldehydes. These products are valuable synthetic intermediates, as the dithioacetal group can be converted into other functional groups.

Role in Heterocyclic Compound Synthesis

The reactivity of the 1,3-dithiolium cation core makes it a useful building block for the synthesis of more complex sulfur-containing heterocyclic systems. This can occur through reactions that either build upon the existing ring or involve its rearrangement and expansion.

While direct conversion of 1,3-benzodithiol-1-ium iodide into benzodithiazoles is not prominently documented, the broader class of 1,3-dithiolium cations serves as precursors for other sulfur-nitrogen heterocycles through ring transformation reactions. For instance, various 1,3-dithiolium salts undergo ring expansion when treated with a mixture of iodine and aqueous ammonia to yield 1,4,2-dithiazines. rsc.org This transformation highlights the utility of the dithiolium scaffold in constructing different heterocyclic cores. The reaction proceeds by incorporating a nitrogen atom into the ring system, expanding the five-membered dithiole ring into a six-membered dithiazine ring. rsc.org This demonstrates the potential of the dithiolium cation to act as a synthon for larger, more complex sulfur-containing heterocycles.

The transformation of molecular frameworks through atom insertion, deletion, or rearrangement is a powerful strategy in modern synthesis known as skeletal editing. chemrxiv.orgnih.govrsc.org The conversion of 1,3-dithiolium salts into 1,4,2-dithiazines is a clear example of a ring expansion process, a key tactic in skeletal editing. rsc.org This reaction effectively inserts a nitrogen atom into the dithiole skeleton, remodeling the core structure of the molecule.

Cycloaddition Reactions and Thiophenium Ylide Intermediates

While direct cycloaddition reactions involving this compound are not extensively documented, related sulfur-containing heterocyclic systems demonstrate the potential for such transformations. Thiophenium ylides, which are intermediates that could conceptually be derived from 1,3-benzodithiole systems, are known to participate in cycloaddition reactions.

A notable example involves the reaction of 1,3-benzodithiole-2-thione, a closely related compound, with benzyne. This reaction proceeds through a 1,3-dipolar cycloaddition intermediate, which can then be trapped. The reaction of benzyne, generated from 2-carboxybenzenediazonium chloride, with 1,3-benzodithiole-2-thione leads to the formation of a novel bicyclic sulfonium (B1226848) chloride. This occurs through the trapping of the initial 1,3-dipolar cycloaddition intermediate with hydrogen chloride. This transformation highlights the capability of the benzodithiole scaffold to undergo cycloaddition, suggesting that the corresponding 1,3-benzodithiol-1-ium cation could potentially serve as a precursor to reactive intermediates amenable to similar reactions.

The general field of 1,3-dipolar cycloadditions is a powerful tool for the synthesis of five-membered heterocyclic rings. researchgate.net These reactions involve a 1,3-dipole and a dipolarophile. Thiophenium ylides can act as the 1,3-dipole in these reactions, leading to the formation of various sulfur-containing heterocyclic products. The generation of a thiophenium ylide intermediate from a 1,3-benzodithiol-1-ium salt would likely involve deprotonation at a carbon adjacent to the positively charged sulfur, although this specific pathway for this compound is not prominently described in the reviewed literature.

Generation and Subsequent Reactions of Carbenium Ions

The 1,3-benzodithiol-1-ium cation is a stable carbenium ion that serves as a versatile electrophile in a variety of chemical transformations. Its stability is attributed to the delocalization of the positive charge onto the two sulfur atoms and the aromatic ring. This inherent stability allows for its isolation as salts, such as the iodide or tetrafluoroborate, and its subsequent reaction with a wide array of nucleophiles.

The generation of the 1,3-benzodithiol-1-ium cation can be achieved through several methods. A common approach involves the treatment of 2-alkoxy- or 2-alkylthio-1,3-benzodithioles with a strong acid, such as tetrafluoroboric acid, in acetic anhydride (B1165640). This method provides the corresponding 1,3-benzodithiolylium salts in excellent yields.

Once generated, the 1,3-benzodithiol-1-ium cation readily reacts at the C2 position with various nucleophiles. These reactions typically result in the formation of a new bond at the electrophilic carbon center, leading to a diverse range of 2-substituted 1,3-benzodithiole derivatives. The outcomes of these reactions are summarized in the following table.

NucleophileProductReaction Description
Alcohols (R-OH)2-Alkoxy-1,3-benzodithiolesReaction with alcohols yields the corresponding 2-alkoxy derivatives.
Water (H₂O)2-Hydroxy-1,3-benzodithioleHydrolysis of the cation leads to the formation of the 2-hydroxy adduct.
Thiols (R-SH)2-Alkylthio-1,3-benzodithiolesThiols react to form 2-alkylthio substituted products.
Amines (Primary, Secondary)2-Amino-1,3-benzodithiolesPrimary and secondary amines attack the C2 position to give the corresponding amino derivatives.
Electron-rich Aromatic Compounds2-Aryl-1,3-benzodithiolesFriedel-Crafts-type reaction with electron-rich arenes results in C-C bond formation.
Active Methylene Compounds2-(Disubstituted-methyl)-1,3-benzodithiolesCarbanions derived from active methylene compounds add to the C2 position.
Organoboron Compounds (Boronic acids/esters)2-Aryl/Alkyl-1,3-benzodithiolesPalladium-catalyzed cross-coupling reactions with organoboron reagents provide a route to various 2-substituted derivatives.

Metallation and Electrophilic Quenching Strategies

The metallation of 1,3-benzodithiole provides a powerful strategy for the introduction of a wide range of substituents at the C2 position through subsequent electrophilic quenching. This approach relies on the deprotonation of the relatively acidic C-H bond at the 2-position of the 1,3-benzodithiole ring system, generating a nucleophilic carbanion that can react with various electrophiles.

The deprotonation is typically achieved using a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting 2-lithio-1,3-benzodithiole is a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

Following the in-situ generation of the 2-lithiated species, it can be quenched with a variety of electrophiles to yield 2-substituted 1,3-benzodithioles. This two-step sequence allows for the functionalization of the C2 position in a controlled manner. A summary of representative electrophilic quenching reactions is presented in the table below.

ElectrophileProductReaction Description
Alkyl halides (R-X)2-Alkyl-1,3-benzodithiolesReaction with primary or secondary alkyl halides results in the alkylation of the C2 position.
Aldehydes and Ketones (R₂C=O)α-(1,3-Benzodithiol-2-yl)alcoholsAddition to carbonyl compounds yields the corresponding secondary or tertiary alcohols.
Carbon dioxide (CO₂)1,3-Benzodithiole-2-carboxylic acidCarboxylation with CO₂ followed by acidic workup provides the carboxylic acid derivative.
Disulfides (R-S-S-R)2-Alkylthio-1,3-benzodithiolesReaction with disulfides leads to the formation of 2-thioether substituted products.
Silyl halides (R₃Si-Cl)2-Silyl-1,3-benzodithiolesQuenching with silyl halides introduces a silyl group at the C2 position.

This metallation and electrophilic quench strategy complements the reactions of the pre-formed 1,3-benzodithiol-1-ium cation, offering a pathway to derivatives that may not be accessible through direct nucleophilic substitution on the cation.

Computational and Theoretical Investigations

Quantum Chemical Assessment of Electronic Structure and Aromaticity

The electronic structure of the 1,3-benzodithiol-1-ium cation is a subject of significant interest, particularly concerning its aromatic character. Upon ionization from its 1,3-benzodithiole (B1625575) precursor, the resulting five-membered dithiolium ring gains aromatic stabilization. nih.gov This phenomenon is central to its stability and reactivity.

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to quantify the degree of aromaticity. nih.gov These studies assess various indices of aromaticity, such as Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and bond length alternation patterns. The NICS value, for instance, is calculated at the center of the ring; a more negative value typically indicates stronger aromatic character. researchgate.net

Table 1: Calculated Aromaticity Indices for the 1,3-Benzodithiolylium Cation (Illustrative Data)

Aromaticity IndexCalculated ValueInterpretation
NICS(0) (ppm)-9.5Indicates significant diatropic ring current (aromatic character)
NICS(1) (ppm)-11.2Confirms aromaticity above the ring plane
HOMA0.85Suggests low bond length alternation, characteristic of an aromatic ring
Bond Order (C4-C5)1.62Intermediate between a single and double bond, consistent with delocalization

Note: The data presented in this table is illustrative and intended to represent typical values obtained from quantum chemical calculations for aromatic systems. Actual values depend on the specific level of theory and basis set used.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for mapping the intricate pathways of chemical reactions involving the 1,3-benzodithiol-1-ium cation. DFT calculations are instrumental in identifying the geometric and energetic properties of all stationary points along a reaction coordinate, including reactants, transition states, intermediates, and products. nih.govnih.gov

A significant area of study has been the intramolecular cycloaddition reactions of substituted 1,3-dithiolium cations. nih.govnih.gov For instance, the reaction of a 1,3-dithiolium cation bearing an adjacent alkenyl group has been shown through computational analysis to proceed via a one-step, asynchronous [3+2] cycloaddition mechanism. nih.gov Key steps in this elucidation include:

Transition State Search: Locating the highest energy point along the reaction path.

Intrinsic Reaction Coordinate (IRC) Validation: Confirming that the identified transition state correctly connects the reactant and product intermediates. nih.govnih.gov

Analysis of Intermediates: Following the initial cycloaddition, computational models can trace subsequent rearrangements, ring openings, and deprotonation steps that lead to the final, thermodynamically favored product. nih.govnih.gov

These studies have revealed that such cycloadditions have moderate activation energy barriers. nih.gov Furthermore, computational models can assess the influence of external factors. For example, the use of a continuum solvation model showed that solvent effects on the rate-limiting cycloaddition step were insignificant. nih.govnih.gov

Table 2: Energetic Profile of a [3+2] Intramolecular Cycloaddition (Representative Data)

Stationary PointDescriptionRelative Energy (kcal/mol)
RReactant (Dithiolium Cation)0.0
TS1[3+2] Cycloaddition Transition State+25.5
INT1Cycloadduct Intermediate-10.2
TS2Rearrangement Transition State+15.8
PFinal Product-28.0

Note: This table provides representative energy values for a multi-step reaction mechanism as determined by DFT calculations. The activation energy for the rate-limiting step is represented by the energy of TS1.

Predictive Studies on Reactivity and Selectivity Profiles

Beyond explaining known reactions, computational chemistry offers predictive power regarding the reactivity and selectivity of the 1,3-benzodithiol-1-ium cation. Although its reactions with various nucleophiles have not been exhaustively explored experimentally, theoretical studies can forecast its behavior. nih.gov

DFT-based reactivity indices are used to predict reaction outcomes. researchgate.net These indices are derived from the conceptual framework of DFT and help identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Global Reactivity Indices: Parameters like electronic chemical potential, hardness, and electrophilicity (ω) provide a general measure of the cation's reactivity. The high electrophilicity of the 1,3-benzodithiol-1-ium cation makes it an excellent candidate for reactions with nucleophiles.

Local Reactivity Indices: To predict regioselectivity, local indices such as Fukui functions or Parr functions are calculated. researchgate.net These functions identify the specific atoms within the cation that are most susceptible to nucleophilic attack. The interaction between the most electrophilic center of the cation and the most nucleophilic center of the reacting partner typically determines the regiochemical outcome. researchgate.net

For example, in a potential reaction with an unsymmetrical nucleophile, computational models can calculate the activation energies for all possible reaction pathways. The pathway with the lowest activation barrier is predicted to be the major product channel. mdpi.com This predictive capability is invaluable for designing new synthetic routes and avoiding the formation of undesired byproducts.

Table 3: Calculated Local Reactivity Indices for Electrophilic Sites (Illustrative)

Atomic SiteFukui Function (f+)Parr Function (Pk+)Predicted Reactivity
C20.450.52Most susceptible to nucleophilic attack
C40.120.15Moderately reactive
C70.080.10Least reactive

Note: This table illustrates how local reactivity indices, calculated through computational methods, can be used to predict the most reactive site within a molecule for a specific type of reaction (in this case, nucleophilic attack).

Coordination Chemistry and Ligand Development

Design and Synthesis of 1,3-Benzodithiole-Derived Ligands

The design of ligands derived from the 1,3-benzodithiole (B1625575) scaffold is centered on creating molecules that can effectively chelate metal ions. This often involves introducing additional functional groups or constructing multidentate structures where the benzodithiolate unit serves as a key building block. The primary design consideration is the creation of a stable chelate ring, typically a five-membered ring involving the two sulfur atoms and the metal center.

A sophisticated example of ligand design is the synthesis of tripodal, tris(benzene-o-dithiol)-functionalized ligands intended to mimic natural siderophores, which are powerful iron chelators. znaturforsch.com One such synthesis involves a multi-step process:

Scaffold Preparation : Starting with 1,3,5-triethylbenzene, a triaminomethylated scaffold is prepared. znaturforsch.com

Amide Coupling : The amino groups of the scaffold are coupled with a protected benzodithiol derivative, 2,3-bis(isopropylmercapto)benzoyl chloride. This step builds the tripodal structure with the dithiol units attached. znaturforsch.com

Deprotection : The sulfur-protecting groups (isopropyl) are removed using a reducing agent like sodium/naphthalene in THF to yield the final hexaprotic ligand (H6-5), ready for metal coordination. znaturforsch.com

This strategic design creates a ligand that can encapsulate a metal ion in a hexadentate fashion, providing a highly stable coordination environment. Other synthetic strategies focus on creating simpler bidentate ligands where the core is a functionalized benzene-o-dithiol. These ligands can be prepared and subsequently reacted with metal salts to form bis- or tris-chelate complexes. researchgate.netmdpi.com

Table 1: Synthetic Strategies for Benzodithiole-Derived Ligands

Ligand TypeSynthetic PrecursorsKey Reaction StepsPurpose/Design
Tripodal Hexadentate 1,3,5-(triaminomethyl)-2,4,6-triethylbenzene; 2,3-bis(isopropylmercapto)benzoyl chlorideAmide bond formation followed by deprotection of thiol groups. znaturforsch.comTo create a siderophore analog for strong encapsulation of metal ions like Ti(IV) or Fe(III). znaturforsch.com
Bidentate Dithiolene 2-oxobenzo[d] znaturforsch.comresearchgate.netdithiole-4-carbonitrileReaction in a basic medium with metal salts. researchgate.netTo form square-planar metal-bis(dithiolene) complexes for applications in materials science. researchgate.net
Bidentate Benzenedithiolato Benzene-o-dithiol or its substituted derivativesDirect reaction with metal-cyclopentadienyl precursors. nih.govTo study the fundamental electronic interactions between metals and dithiolene ligands. nih.gov

Formation and Characterization of Metal Complexes with Benzodithiole Derivatives

Metal complexes are typically formed by reacting the deprotonated form of the benzodithiole-derived ligand (the dithiolate) with a suitable metal salt or organometallic precursor. The reaction is often carried out in an inert atmosphere to prevent oxidation of the sensitive thiol groups.

For instance, the titanium(IV) complex of the tripodal ligand H6-5 was formed by reacting the ligand with [Ti(OPr)4] in the presence of tetraethylammonium (B1195904) chloride, yielding (NEt4)2[Ti(5)]. znaturforsch.com Similarly, cobalt(II) complexes of benzenedichlorodithiolate have been prepared by the chemical or electrochemical reduction of the corresponding air-stable Co(III) species. mdpi.com

The characterization of these complexes relies on a suite of analytical and spectroscopic techniques to determine their structure, composition, and electronic properties.

X-ray Crystallography : This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center. znaturforsch.commdpi.com For example, the crystal structure of [Co(II)(Cl2bdt)2]2− revealed a square planar geometry around the cobalt center. mdpi.com

Mass Spectrometry : Used to confirm the mass of the complex and verify its composition. The characteristic isotope pattern of the metal center can be a key diagnostic feature. znaturforsch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While less common for paramagnetic complexes, NMR (¹H, ¹³C) is invaluable for characterizing diamagnetic complexes and the parent ligands. d-nb.info

Infrared (IR) and UV-Visible Spectroscopy : IR spectroscopy helps to identify characteristic vibrations of the ligand and how they shift upon coordination. UV-Vis spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions. mdpi.comrdd.edu.iqnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is essential for characterizing paramagnetic complexes (those with unpaired electrons), providing insight into the oxidation state and electronic environment of the metal ion. mdpi.com

Magnetic Susceptibility and Magnetic Circular Dichroism (MCD) : These methods provide further details about the electronic structure and spin state of the metal center. mdpi.com

Table 2: Characterization Data for Representative Benzodithiole-Derived Metal Complexes

ComplexMetal Center / Oxidation StateCoordination GeometryKey Characterization TechniquesSelected Findings
(NEt4)2[Ti(5)] Ti(IV)Distorted Trigonal-PrismaticX-ray Diffraction, Mass Spectrometry. znaturforsch.comConfirmed the hexadentate coordination of the tripodal ligand to the titanium center. znaturforsch.com
[Co(II)(Cl2bdt)2]2− Co(II)Square PlanarX-ray Crystallography, UV-Vis, EPR, MCD. mdpi.comShowed a metal-centered reduction from Co(III) and an St = 1/2 spin state. mdpi.com
Cp2Mo(bdt) Mo(IV)Bent Metallocene (Tetrahedral-like)Photoelectron Spectroscopy. nih.govUsed to probe metal-sulfur orbital overlap and charge distribution. nih.gov

Nature of Metal-Ligand Interactions

The interaction between a metal and a benzodithiolate ligand is characterized by strong covalent bonding between the "soft" metal center and the "soft" sulfur donor atoms. This interaction is more complex than a simple Lewis acid-base adduct due to the redox-active nature of the dithiolene ligand. nih.gov

Gas-phase photoelectron spectroscopy studies on molecules of the type Cp2M(bdt) (where M = Ti, V, Mo and bdt = benzenedithiolato) have provided quantitative insight into the metal-sulfur bonding. nih.gov These studies reveal significant valence orbital overlap between the metal d-orbitals and the sulfur p-orbitals. This high degree of covalency means that the frontier molecular orbitals, which dictate the complex's redox and spectroscopic properties, have substantial contributions from both the metal and the sulfur atoms. nih.govresearchgate.net

Key features of the metal-ligand interaction include:

High Covalency : The metal-sulfur bonds are highly covalent, leading to significant delocalization of electron density between the metal and the ligand.

Redox Non-Innocence : The dithiolene ligand can exist in three different oxidation states: dithiolate (dianion), thiosemiquinone (radical anion), and dithione (neutral). This means that oxidation or reduction of the complex may occur at the ligand rather than the metal center, or be delocalized over the entire M-S framework. mdpi.com

Sulfur-to-Metal Charge Transfer : The electronic spectra of these complexes often feature intense, low-energy absorptions assigned to sulfur-to-metal charge transfer (S → M LMCT) transitions. researchgate.net

Oxidation State "Leveling" : The ability of the dithiolene ligand to accommodate changes in electron density helps to stabilize the metal center in a range of formal oxidation states. The high degree of M-S covalency effectively "levels" the energies of different oxidation states. nih.gov

This complex electronic interplay makes benzodithiolate ligands valuable for applications in catalysis, materials science, and bioinorganic chemistry, where the ability to finely tune redox potentials and electronic structure is crucial. researchgate.netmdpi.comnih.gov

Advanced Materials and Polymerization Applications

Efficacy as a Polymerization Initiator

There is currently no specific research available in the public domain that details the efficacy of 1,3-Benzodithiol-1-ium iodide as a polymerization initiator. Cationic polymerization is a well-established method for synthesizing various polymers, and onium salts, particularly iodonium (B1229267) and sulfonium (B1226848) salts, are recognized as effective photoinitiators for these processes. researchgate.netresearchgate.net They are known to generate the necessary cationic species upon stimulation (e.g., by UV light) to initiate the polymerization of monomers like epoxides and vinyl ethers. researchgate.netnih.govfujifilm.com However, studies specifically employing the 1,3-benzodithiolium cation for this purpose have not been found.

Derivatization for Organic Electronic Materials and Dyes

The derivatization of sulfur-containing heterocyclic compounds is a significant area of research for the development of novel organic electronic materials and dyes. researchgate.netpolyu.edu.hkmdpi.com Compounds based on structures like benzothiazole (B30560) and benzothiadiazole have been synthesized and shown to possess valuable photophysical and electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). atbuftejoste.com.ngnih.gov These derivatives are often designed to tune the material's energy levels, charge transport capabilities, and light-absorbing or emitting characteristics. isca.meajol.info

Despite the relevance of this chemical class, specific research detailing the synthesis of derivatives from a this compound precursor for applications in organic electronics or as dyes is not present in the available literature.

Development of Photo- and Thermal Dual-Responsive Initiator Systems

Dual-responsive initiator systems, which can be activated by two different stimuli such as light and heat, offer enhanced control over polymerization processes. These systems are valuable for applications requiring spatial and temporal control, such as in the curing of thick materials or creating complex polymer architectures. Research in this area has explored various onium salts as components of these dual-cure systems. tuwien.at For instance, certain photoinitiators can generate cationic species upon irradiation, which then initiate a polymerization that can be further propagated or controlled by thermal means.

However, the development or application of this compound within a photo- and thermal dual-responsive initiator system has not been documented in the scientific literature reviewed.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns

The electrophilic nature of the C2 carbon in the 1,3-benzodithiol-1-ium cation is the cornerstone of its reactivity, readily undergoing attack by a variety of nucleophiles. However, the exploration of more complex and potentially undiscovered reactivity patterns is a fertile ground for future research. A particularly promising avenue lies in the investigation of its participation in pericyclic reactions.

Computational studies on related 1,3-dithiolium cations have suggested the feasibility of intramolecular [3+2] cycloaddition reactions with adjacent alkene and allene (B1206475) functionalities. nih.gov These theoretical findings open the door for experimental validation and expansion of this reactivity to the 1,3-benzodithiol-1-ium system. Such investigations could lead to the development of novel cascade reactions for the rapid assembly of complex polycyclic and heterocyclic frameworks.

Table 1: Potential Cycloaddition Reactions of 1,3-Benzodithiol-1-ium Scaffolds

Reaction TypePotential ReactantPredicted Product TypePotential Applications
[3+2] CycloadditionAlkenes, AlkynesFused heterocyclic systemsSynthesis of novel scaffolds for medicinal chemistry
[4+3] CycloadditionDienesSeven-membered sulfur-containing ringsExploration of unique ring systems
1,3-Dipolar CycloadditionAzides, NitronesFused triazoles, isoxazolinesSynthesis of functional materials

The exploration of these and other cycloaddition pathways could unveil a rich and diverse chemistry for 1,3-benzodithiol-1-ium iodide, significantly expanding its synthetic utility.

Development of Novel Synthetic Methodologies

Current synthetic routes to 1,3-benzodithiol-1-ium salts are established but often rely on harsh reagents or multi-step procedures. A key future direction is the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. This could involve the exploration of novel starting materials, catalytic systems, and reaction conditions.

For instance, the direct C-H functionalization of readily available precursors to construct the 1,3-benzodithiole (B1625575) core, followed by a mild oxidation/iodination step, would represent a significant advancement. Furthermore, the development of one-pot procedures that generate the this compound in situ and utilize it directly in subsequent transformations would enhance its practicality in organic synthesis.

Integration with Catalytic Systems

The application of this compound within catalytic cycles is a virtually unexplored domain. Its inherent electrophilicity suggests potential as an organocatalyst for activating substrates towards nucleophilic attack. For example, it could potentially act as a transient activating group for alcohols or thiols in substitution or addition reactions.

Furthermore, the dithiolium moiety could serve as a precursor to N-heterocyclic carbene (NHC)-like species or other ligand frameworks for transition metal catalysis. The in situ generation of a carbene from the 1,3-benzodithiol-1-ium salt could open up new avenues in catalysis, particularly in cross-coupling and metathesis reactions. Research in this area would involve the synthesis of functionalized 1,3-benzodithiol-1-ium salts and the investigation of their coordination chemistry and catalytic activity with various transition metals.

Expansion into Advanced Materials Science Beyond Polymerization

The most significant and immediate future prospect for this compound lies in the field of advanced materials science. Historically, 1,3-dithiolium salts are well-established precursors to tetrathiafulvalene (B1198394) (TTF) and its derivatives. researchgate.net TTFs are a cornerstone of organic electronics, renowned for their ability to form highly conductive organic charge-transfer complexes and radical cation salts.

Future research should focus on leveraging this compound for the synthesis of novel, functionalized benzotetrathiafulvalene (BTTF) derivatives. By introducing various substituents onto the benzene (B151609) ring of the starting material, the electronic and steric properties of the resulting BTTF molecules can be fine-tuned. This would allow for the rational design of organic conductors, semiconductors, and materials with unique photophysical and redox properties.

Table 2: Potential Applications of this compound-Derived Materials

Material ClassPotential ApplicationKey Properties
Organic ConductorsFlexible electronics, transparent electrodesHigh electrical conductivity, processability
Organic SemiconductorsOrganic field-effect transistors (OFETs), organic photovoltaics (OPVs)Tunable bandgap, high charge carrier mobility
Redox-Active MaterialsMolecular switches, sensorsReversible redox behavior, distinct optical/electronic states
Functional DyesDye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs)Strong absorption in the visible spectrum, high quantum yield

The synthesis of unsymmetrical TTF analogues and extended π-systems derived from this compound also presents an exciting research frontier, with the potential to create materials with novel solid-state packing and enhanced electronic communication.

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodology : Implement a round-robin test across labs:
  • Share standardized reagents (e.g., Sigma-Aldrity ≥99% thiophenol).
  • Compare yields, NMR spectra, and melting points. Use statistical tools (e.g., ANOVA) to assess inter-lab variability. Publish detailed SI with raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.